molecular formula C11H10N4O4S B12623745 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide

Cat. No.: B12623745
M. Wt: 294.29 g/mol
InChI Key: AWJCGCGVPLYIEF-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is an organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonylketimines. This method has been shown to produce optically active sulfahydantoins with high enantiomeric excess (up to 98%) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other catalytic processes in large-scale synthesis is a common approach in the pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for hydrogenation reactions, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, asymmetric hydrogenation of cyclic N-sulfonylketimines produces optically active sulfahydantoins .

Scientific Research Applications

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of protein tyrosine phosphatase enzymes, which play a crucial role in regulating various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways and exert its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein tyrosine phosphatase enzymes sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H10N4O4S

Molecular Weight

294.29 g/mol

IUPAC Name

5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C11H10N4O4S/c16-10-2-1-7(8-4-12-13-5-8)3-9(10)15-6-11(17)14-20(15,18)19/h1-5,16H,6H2,(H,12,13)(H,14,17)

InChI Key

AWJCGCGVPLYIEF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CNN=C3)O

Origin of Product

United States

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